molecular formula C7H10O3 B15232303 2,5-Dioxaspiro[3.5]nonan-7-one

2,5-Dioxaspiro[3.5]nonan-7-one

Cat. No.: B15232303
M. Wt: 142.15 g/mol
InChI Key: WKBUXKYVGHURAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dioxaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,5-dioxaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H10O3/c8-6-1-2-7(10-3-6)4-9-5-7/h1-5H2

InChI Key

WKBUXKYVGHURAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC2)OCC1=O

Origin of Product

United States

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